

Technical Guide: Fluprostenol Serinol Amide (Flu-SA)

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Compound of Interest

Compound Name: *Fluprostenol serinol amide*

CAS No.: 1176658-85-7

Cat. No.: B563718

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Content Type: Technical Whitepaper / Research Protocol Subject: Chemical Probe
Characterization & Experimental Application Status: Research Use Only (RUO)[1][2]

Executive Summary

Fluprostenol Serinol Amide (Flu-SA) is a synthetic, metabolically stable analog of Prostaglandin F_{2α} 2-glycerol ester (PGF_{2α}-GE).[1][2][3][4] It represents a critical intersection between the endocannabinoid system and the arachidonic acid cascade.

While the endogenous metabolite PGF_{2α}-GE is rapidly hydrolyzed, Flu-SA utilizes a serinol amide headgroup to mimic the glycerol backbone of the endogenous lipid while resisting enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and other esterases.[1][2] This unique structural property makes Flu-SA an essential chemical probe for distinguishing Prostanoid Receptor signaling from classical FP Receptor activation, particularly in ocular hypertension and neuropharmacology research.[1][2]

Chemical Identity & Physicochemical Core

Flu-SA is distinct from common glaucoma therapeutics like Bimatoprost (an ethyl amide) or Travoprost (an isopropyl ester).[1][2] Its serinol headgroup provides a higher degree of polarity and structural homology to the endogenous monoacylglycerol signaling lipids.

Structural Specifications

Property	Specification
IUPAC Name	N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9 α ,11 α ,15R-trihydroxy-16-(3-trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide
CAS Number	1176658-85-7
Molecular Formula	C ₂₆ H ₃₆ F ₃ NO ₇
Molecular Weight	531.6 Da
Structural Motif	PGF2 α core + Serinol (2-amino-1,3-propanediol) Amide Linker
Purity Standard	≥98% (HPLC)

Solubility & Stability Profile

Unlike free acids, the amide linkage confers stability in neutral pH, but the hydroxyl-rich serinol group alters solubility compared to hydrophobic esters.[1][2]

Solvent	Solubility Limit	Notes
Ethanol	~30 mg/mL	Preferred for stock solutions.[1] [2] Purge with Argon.
DMSO	~20 mg/mL	Hygroscopic; use anhydrous DMSO to prevent hydrolysis over long-term storage.[1][2]
DMF	~30 mg/mL	Suitable for organic synthesis applications.[2]
PBS (pH 7.2)	~10 mg/mL	Critical: Only stable for <24 hours. Prepare fresh for aqueous assays.

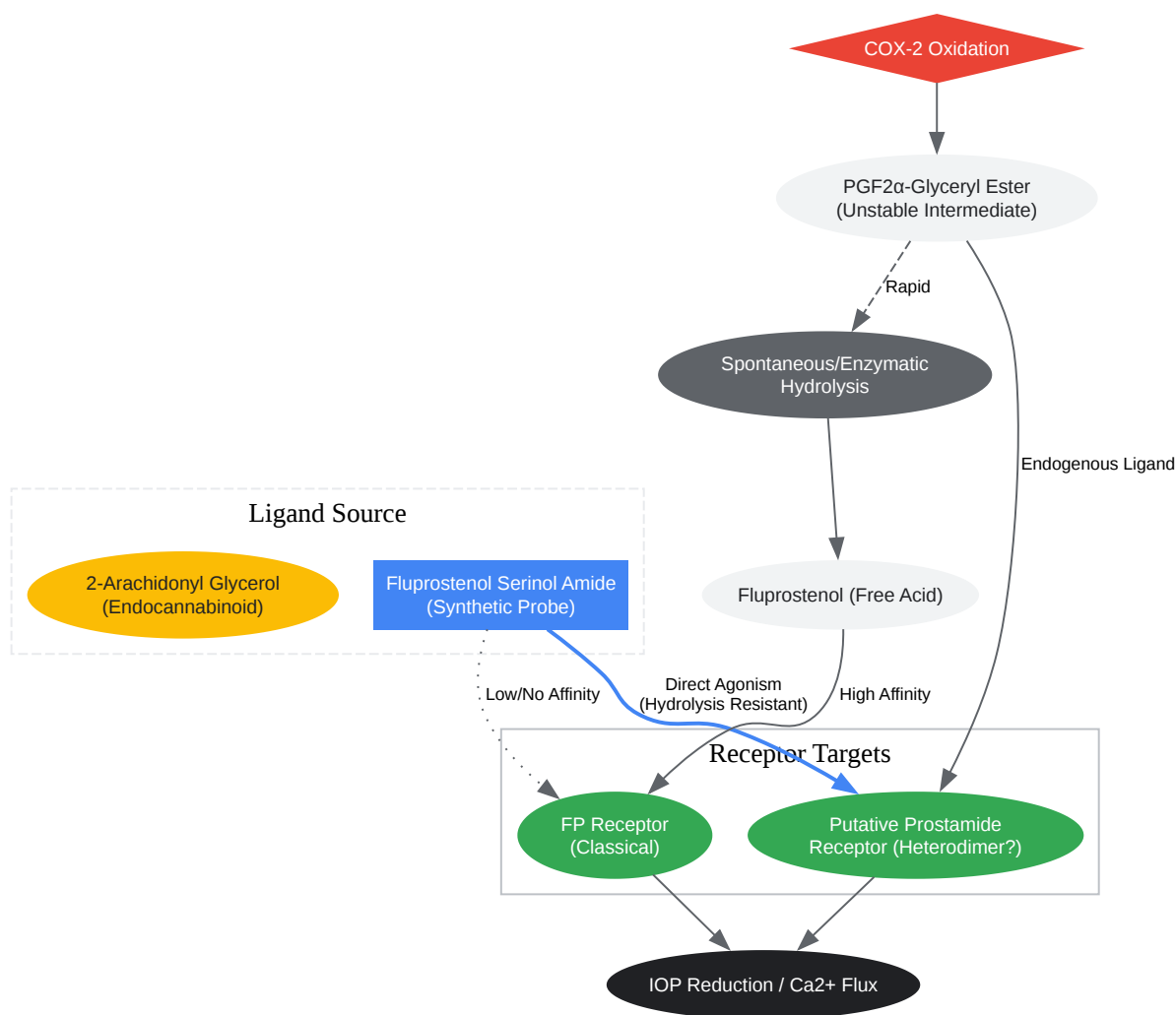
Pharmacological Mechanism: The "Prostamide" Hypothesis

The primary research utility of Flu-SA is to test the Dual-Action Hypothesis.[1][2]

- The Endocannabinoid Connection: The endocannabinoid 2-Arachidonyl Glycerol (2-AG) is oxidized by COX-2 to form Glyceryl Prostaglandins (e.g., PGF2 α -GE).[1][2]
- The Instability Problem: PGF2 α -GE is chemically unstable and rapidly hydrolyzed to PGF2 α (free acid).[1][2] This makes it difficult to determine if the intact glyceryl ester has its own receptor activity.
- The Flu-SA Solution: Flu-SA mimics the geometry of PGF2 α -GE but replaces the labile ester bond with a robust amide bond.[1][2] If a biological response is observed with Flu-SA (which does not hydrolyze to the free acid), it provides evidence for a distinct "Prostamide/Glyceryl-PG Receptor" rather than the classical FP receptor.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the divergence between Classical FP signaling and the putative Prostamide pathway probed by Flu-SA.



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Figure 1: Mechanistic divergence.[1][2] Flu-SA acts as a stable surrogate for the unstable PGF2α-GE, allowing researchers to isolate Prostamide Receptor activity from FP Receptor activity.[1][2]

Experimental Protocols

Stock Solution Preparation (Inert Atmosphere)

Flu-SA contains double bonds susceptible to oxidation.[1][2] Proper handling is required to maintain the integrity of the probe.

- Solvent Choice: Use absolute Ethanol (anhydrous) for the primary stock (10 mg/mL).[2]
- Dissolution: Vortex gently. If the compound is supplied as a methyl acetate solution, evaporate the solvent under a gentle stream of Nitrogen or Argon before reconstituting in Ethanol.
- Storage: Aliquot into amber glass vials (silanized preferred). Purge the headspace with Argon gas before capping. Store at -20°C.

In Vitro Calcium Mobilization Assay

To differentiate Flu-SA activity from free acid activity, use a cell line expressing the FP receptor (e.g., HEK-293/FP) alongside a Null cell line or one expressing the putative prostamide target.
[1][2]

Protocol Steps:

- Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.
- Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS + 20mM HEPES for 45 mins at 37°C.
- Compound Prep:
 - Dilute Flu-SA stock (Ethanol) into HBSS.[1][2]
 - Control: Prepare Fluprostenol Free Acid in parallel.[2]
 - Constraint: Ensure final Ethanol concentration is <0.1% to avoid solvent artifacts.
- Addition: Add compounds via automated injector.

- Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds.
- Analysis:
 - If Flu-SA triggers Ca²⁺ flux in FP-null cells (where Free Acid fails), this confirms non-FP mediated signaling.[\[1\]](#)[\[2\]](#)
 - If Flu-SA triggers Ca²⁺ flux only in FP-expressing cells, check for hydrolysis artifacts using LC-MS/MS on the supernatant.[\[1\]](#)[\[2\]](#)

Metabolic Stability Assay (FAAH Resistance)

This protocol verifies that your observed effects are due to Flu-SA and not its hydrolysis product.[\[1\]](#)[\[2\]](#)

Component	Concentration
Buffer	Tris-HCl (pH 8.0 or 9.0)
Enzyme	Recombinant FAAH (Fatty Acid Amide Hydrolase)
Substrate	Flu-SA (10 µM)
Reference	Anandamide (Positive Control - Rapid Hydrolysis)

Method:

- Incubate Flu-SA with FAAH at 37°C.
- Take aliquots at 0, 15, 30, 60 min.
- Quench with ice-cold Acetonitrile.
- Analyze via LC-MS/MS monitoring for the parent ion (531.6 Da) vs. the free acid ion.[\[1\]](#)[\[2\]](#)

- Expected Result: Flu-SA should show >90% stability over 60 mins, whereas Anandamide should degrade >50%.

Comparative Pharmacology Data

The following table summarizes the functional differences between Flu-SA and related analogs, based on consensus in prostamide literature.

Compound	Chemical Class	FP Receptor Affinity (Ki)	Hydrolysis Susceptibility	Primary Research Use
Fluprostenol (Free Acid)	Prostaglandin	High (~1-3 nM)	N/A (Already Hydrolyzed)	FP Receptor Positive Control
Bimatoprost	Ethyl Amide	Low/Moderate*	Low (Slow corneal hydrolysis)	Glaucoma Therapeutic
Flu-SA	Serinol Amide	Negligible	Very Low (Resistant)	Prostamide Pathway Probe
PGF2 α -Glyceryl Ester	Glyceryl Ester	Low	High (Rapid)	Endogenous Metabolite

*Note: Bimatoprost affinity is controversial; it binds poorly to the isolated FP receptor but activates signaling in intact tissue, potentially via the Prostamide receptor.[2]

Safety & Compliance (RUO)

- Designation: Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [2][5]
- Hazard Identification:
 - Potent biological lipid.[2][6] Handle with gloves and eye protection.
 - Avoid aerosolization.[2]

- Accidental exposure (absorption) may induce smooth muscle contraction (bronchoconstriction, uterine contraction).[1][2] Pregnant researchers should exercise extreme caution.
- Disposal: Dispose of as hazardous chemical waste via incineration.

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